4-Morpholinopyridine-3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-morpholin-4-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-16(13,14)9-7-10-2-1-8(9)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,12,13,14) |
InChI Key |
ISOJWCNFMMRKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
As a Bifunctional Catalyst:the Molecule S Zwitterionic Nature, Possessing Both a Basic Nitrogen Center Morpholine/pyridine and a Strong Brønsted Acid Site Sulfonic Acid , Makes It an Intriguing Candidate for a Bifunctional Organocatalyst.mdpi.comsuch Catalysts Can Activate Both Electrophilic and Nucleophilic Partners in a Reaction Simultaneously, Often Leading to Enhanced Reaction Rates and Selectivity. This Dual Functionality Could Be Harnessed to Promote Mcrs That Require Both Acid and Base Catalysis for Key Steps in Their Reaction Mechanism. the Use of Zwitterionic Sulfonic Acids As Catalysts Has Been Explored for Various Organic Transformations.google.com
| Potential Role | MCR Type (Example) | Relevant Functional Group | Principle | Reference |
|---|---|---|---|---|
| Reactant | Mannich Reaction | Morpholine (B109124) Nitrogen (Amine) | Acts as the nucleophilic amine component. | researchgate.net |
| Reactant | Hantzsch Pyridine (B92270) Synthesis | Pyridine Core | Could be a pre-functionalized building block for complex pyridines. | acsgcipr.org |
| Catalyst | Esterification / Condensation | Sulfonic Acid and Nitrogen Base | Acts as a zwitterionic, bifunctional acid-base catalyst. | google.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F, ¹⁵N NMR if applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 4-Morpholinopyridine-3-sulfonic acid in solution.
¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position.
¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., aromatic, aliphatic, carbons attached to heteroatoms).
¹⁵N NMR: Nitrogen-15 NMR, if performed, could provide valuable information about the electronic environment of the two nitrogen atoms—one in the pyridine ring and one in the morpholine ring.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Actual experimental values are required for confirmation.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| δ ~8.x (d) | Pyridine H-2 or H-6 | δ ~15x.x |
| δ ~7.x (d) | Pyridine H-5 | δ ~14x.x |
| δ ~7.x (dd) | Pyridine H-6 or H-2 | δ ~13x.x |
| δ ~3.x (t) | Morpholine -CH₂-N- | δ ~6x.x |
| δ ~3.x (t) | Morpholine -CH₂-O- | δ ~5x.x |
Elucidation of Regio- and Stereoisomers
For this compound, the primary concern would be confirming the regiochemistry, i.e., that the morpholino group is at position 4 and the sulfonic acid group is at position 3 of the pyridine ring. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between protons and carbons, thereby confirming the substitution pattern. As the molecule does not possess any chiral centers, stereoisomerism is not a factor.
Dynamic NMR Studies of Conformational Equilibria
Dynamic NMR studies could be employed to investigate the conformational dynamics of the morpholine ring, which typically undergoes a chair-to-chair interconversion. By varying the temperature, it might be possible to determine the energy barrier for this process. Additionally, hindered rotation around the C4-N(morpholine) bond could potentially be studied.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's structure through its fragmentation pattern.
Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₉H₁₂N₂O₄S), which has a calculated molecular weight of approximately 244.05 g/mol .
Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation patterns. Expected fragments might include the loss of SO₃, cleavage of the morpholine ring, or loss of the entire morpholino group.
A hypothetical fragmentation data table is provided below.
| m/z (Hypothetical) | Fragment Assignment |
| 244 | [M]⁺ (Molecular Ion) |
| 164 | [M - SO₃]⁺ |
| 158 | [M - C₄H₈NO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the S=O stretches of the sulfonic acid group (typically in the regions of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹), the S-O stretch, the O-H stretch (broad band), and C-N and C-O stretches from the morpholine and pyridine rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.
| Vibrational Mode (Hypothetical) | IR Frequency (cm⁻¹) (Hypothetical) | Raman Frequency (cm⁻¹) (Hypothetical) |
| O-H stretch (sulfonic acid) | ~3000 (broad) | |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 |
| C=C, C=N stretch (pyridine) | ~1600-1450 | ~1600-1450 |
| S=O asymmetric stretch | ~1350 | ~1350 |
| S=O symmetric stretch | ~1150 | ~1150 |
| C-O-C stretch (morpholine) | ~1100 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. aps.org A DFT study of 4-Morpholinopyridine-3-sulfonic acid would typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. Common functionals like B3LYP paired with basis sets such as 6-311++G(d,p) are often employed for such calculations on pyridine (B92270) derivatives. academicjournals.orgnih.gov
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to describe the molecule's charge distribution and stability. These properties include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map, for instance, would visually identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For this compound, the sulfonic acid group and the pyridine nitrogen atom would be expected to be electron-rich regions.
Table 1: Illustrative Calculated Electronic Properties for this compound using DFT
Note: The following data is illustrative of typical DFT calculation outputs and is not based on published experimental results for this specific molecule.
| Property | Calculated Value | Unit |
| Total Energy | -1055.78 | Hartrees |
| Dipole Moment | 6.45 | Debye |
| Isotropic Polarizability | 195.3 | Bohr³ |
| HOMO Energy | -7.12 | eV |
| LUMO Energy | -1.58 | eV |
| HOMO-LUMO Gap | 5.54 | eV |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Insight
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide crucial insights into a molecule's ability to act as an electron donor or acceptor. youtube.comyoutube.com
For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, as these are where the most loosely held electrons reside. Conversely, the LUMO indicates the regions most likely to accept electrons, thus being susceptible to nucleophilic attack. youtube.com A computational analysis would likely show the HOMO localized around the electron-rich morpholine (B109124) and pyridine rings, while the LUMO might be distributed over the pyridine ring and the electron-withdrawing sulfonic acid group. mdpi.com The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher chemical reactivity and lower kinetic stability. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govdovepress.com For a flexible molecule like this compound, which contains a morpholine ring and a rotatable bond connecting it to the pyridine ring, MD simulations can explore its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying interactions with solvent molecules. nih.gov By placing the molecule in a simulated box of water or another solvent, one can analyze how the solvent molecules arrange themselves around the solute and calculate properties like the radial distribution function (RDF). The RDF would reveal the probability of finding a solvent molecule at a certain distance from specific atoms, such as the hydrogens of the sulfonic acid group or the pyridine nitrogen, thus quantifying the strength and nature of solvation. dovepress.com Analysis of parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) over the simulation time can indicate the stability of the molecule's conformation in the solvent. dovepress.comnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assign spectral bands. nih.govnih.gov For this compound, theoretical calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared to experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as the characteristic stretching and bending frequencies of the S=O bonds in the sulfonic acid group, C-N stretching in the morpholine ring, and various pyridine ring vibrations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. nih.gov These theoretical shifts are invaluable for assigning peaks in the experimental NMR spectrum, especially for complex molecules where spectral overlap can occur. academicjournals.org
Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
Note: This table presents a hypothetical comparison to illustrate the application of computational methods in spectroscopy. Experimental values are not available.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
| SO₂ Asymmetric Stretch | 1205 | 1195 |
| SO₂ Symmetric Stretch | 1045 | 1038 |
| C-S Stretch | 730 | 725 |
| Pyridine Ring C=N Stretch | 1590 | 1582 |
| Morpholine C-N Stretch | 1120 | 1115 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. A key aspect of this is transition state analysis. For a given reaction, such as the synthesis of this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate.
The process involves proposing a reaction pathway and then using algorithms to find the saddle point on the energy landscape that corresponds to the TS. Once the TS structure is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. This theoretical approach can be used to compare different potential reaction pathways, predict reaction kinetics, and understand the role of catalysts. For example, in the synthesis of a related compound, pyridine-3-sulfonic acid, a multi-step process involving oxidation, substitution, and reduction is used. google.com Computational analysis could model each of these steps to identify rate-limiting transitions and optimize reaction conditions.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strongly acidic functional group that serves as a primary site for various chemical transformations, including the formation of esters and amides, as well as oxidation and reduction reactions at the sulfur center.
Esterification and Amidation Reactions
Sulfonic acids can be converted to their corresponding sulfonate esters and sulfonamides, which are important derivatives with diverse applications. The direct esterification of sulfonic acids can be challenging but can be achieved under specific conditions. Similarly, the formation of sulfonamides often proceeds via an activated form of the sulfonic acid.
Esterification: The reaction of 4-Morpholinopyridine-3-sulfonic acid with alcohols to form sulfonate esters can be promoted by strong acid catalysts or by using activating agents. While specific examples for this particular compound are not extensively documented in publicly available literature, general methods for the esterification of aryl sulfonic acids are applicable.
| Reagent/Catalyst | Conditions | Product |
| Alcohol (e.g., Methanol, Ethanol) with a strong acid catalyst (e.g., H₂SO₄) | Heating | 4-Morpholinopyridine-3-sulfonate ester |
| Alcohol with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) | Room temperature or gentle heating | 4-Morpholinopyridine-3-sulfonate ester |
| Alkyl halides (e.g., Methyl iodide) with the corresponding sulfonate salt | Basic conditions | 4-Morpholinopyridine-3-sulfonate ester |
Amidation: The conversion of this compound to its corresponding sulfonamide typically involves the initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This intermediate can then readily react with primary or secondary amines to yield the desired sulfonamide.
Step 1: Formation of Sulfonyl Chloride: Treatment of the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 4-Morpholinopyridine-3-sulfonyl chloride.
Step 2: Reaction with Amine: The resulting sulfonyl chloride is then reacted with an amine (RNH₂ or R₂NH) in the presence of a base to neutralize the HCl byproduct, affording the corresponding N-substituted 4-Morpholinopyridine-3-sulfonamide.
Reductions and Oxidations of the Sulfur Center
The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6) and can be reduced to lower oxidation states. Conversely, while already at a high oxidation state, reactions involving oxidative cleavage of the C-S bond can occur under harsh conditions.
Reduction: The reduction of aryl sulfonic acids to the corresponding thiols is a challenging transformation. However, strong reducing agents or catalytic methods can be employed. For instance, reduction of pyridine-3-sulfonic acid has been achieved through catalytic hydrogenation in the presence of Raney nickel. This suggests that a similar approach could potentially be applied to this compound to yield 4-Morpholinopyridine-3-thiol, although the specific reaction conditions would need to be optimized.
Oxidation: The sulfonic acid group itself is generally resistant to further oxidation. However, under forcing oxidative conditions, degradation of the molecule, including cleavage of the carbon-sulfur bond, can occur.
Modifications of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, but its reactivity is significantly modulated by the presence of the electron-donating morpholino group at the 4-position and the electron-withdrawing sulfonic acid group at the 3-position.
Electrophilic and Nucleophilic Substitutions on the Pyridine Core
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the powerful electron-donating effect of the morpholino group at the 4-position (a +M effect) activates the ring towards electrophiles and directs them to the ortho and para positions. In this case, the ortho positions are 3 and 5, and the para position is already occupied by the morpholino group itself. The sulfonic acid group at the 3-position is a deactivating group and a meta-director. Therefore, the outcome of an electrophilic substitution reaction will be a balance of these directing effects. Electrophilic attack is most likely to occur at the 5-position, which is ortho to the activating morpholino group and meta to the deactivating sulfonic acid group. Typical electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would require carefully optimized conditions.
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. This reactivity is enhanced by the presence of the electron-withdrawing sulfonic acid group. Nucleophilic substitution reactions on the pyridine ring are favored at the 2- and 4-positions. In this compound, the 4-position is occupied. Therefore, if a suitable leaving group were present at the 2-position, nucleophilic attack would be favored at that site. The morpholino group itself is generally not a good leaving group under typical nucleophilic aromatic substitution conditions.
Hydrogenation of the Pyridine Ring
The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. This transformation significantly alters the chemical and physical properties of the molecule, converting the flat, aromatic system into a three-dimensional, flexible aliphatic ring. The hydrogenation of pyridine-3-sulfonic acid has been reported to proceed in the presence of Raney nickel as a catalyst. researchgate.net It is anticipated that this compound can be similarly hydrogenated to yield 4-Morpholinopiperidine-3-sulfonic acid under appropriate conditions, such as using catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or Raney nickel, often under elevated pressure and temperature.
| Catalyst | Conditions | Product |
| Raney Nickel | High pressure H₂, elevated temperature | 4-Morpholinopiperidine-3-sulfonic acid |
| Platinum(IV) oxide (PtO₂) | H₂ gas, acidic or neutral solvent | 4-Morpholinopiperidine-3-sulfonic acid |
| Rhodium on Carbon (Rh/C) | H₂ gas, various solvents | 4-Morpholinopiperidine-3-sulfonic acid |
Transformations of the Morpholine (B109124) Ring
The morpholine ring is a saturated heterocycle and is generally more stable than the pyridine ring towards many reagents. However, it can undergo specific transformations, particularly those involving the nitrogen atom or cleavage of the ring under certain conditions.
The nitrogen atom of the morpholine ring retains its basic and nucleophilic character, although it is somewhat attenuated by the connection to the electron-withdrawing pyridine ring. It can be protonated in acidic media and can potentially react with strong electrophiles.
Nitrogen Alkylation and Acylation
The structure of this compound presents two nitrogen atoms that are potential sites for alkylation and acylation: the sp³-hybridized secondary amine nitrogen within the morpholine ring and the sp²-hybridized nitrogen of the pyridine ring.
Nitrogen Alkylation: The morpholine nitrogen is generally more nucleophilic and basic than the pyridine nitrogen, making it the more likely site for initial alkylation under neutral or basic conditions. Reaction with alkyl halides would be expected to yield a tertiary amine. The pyridine nitrogen can also be alkylated, typically under more forcing conditions or with potent alkylating agents, to form a quaternary pyridinium (B92312) salt. In the parent compound, 4-morpholinopyridine (B1661938), alkylation is known to produce 1-alkyl-4-morpholinopyridinium halides. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The presence of the deactivating sulfonic acid group at the 3-position would likely decrease the nucleophilicity of the pyridine ring, potentially making alkylation at this site more difficult compared to unsubstituted 4-morpholinopyridine.
Nitrogen Acylation: Acylation reactions with agents like acid chlorides or anhydrides would also be expected to occur preferentially at the more nucleophilic morpholine nitrogen, forming a stable amide bond. The pyridine nitrogen, while less nucleophilic, can play a crucial role in catalysis. Similar to the well-known acylation catalyst 4-Dimethylaminopyridine (DMAP), the pyridine nitrogen in this structure could act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile. researchgate.net
| Reaction Type | Reactant(s) | Expected Product Type | Relevant Analogue/Principle | Reference |
|---|---|---|---|---|
| N-Alkylation | 4-Morpholinopyridine + Alkyl Halide | 1-Alkyl-4-morpholinopyridinium halide | Alkylation of the pyridine nitrogen in the parent structure. | sigmaaldrich.com |
| N-Acylation | Morpholine + Acyl Chloride | N-Acylmorpholine (Amide) | Acylation of the more nucleophilic morpholine nitrogen. | ontosight.ai |
| Catalytic Acylation | Pyridine Derivative (as catalyst) + Alcohol + Anhydride | Ester | Formation of a reactive N-acylpyridinium intermediate. | researchgate.net |
Ring Opening and Rearrangement Studies
Direct experimental studies on the ring-opening or rearrangement of this compound have not been reported in the reviewed literature. Both the pyridine and morpholine rings are generally stable aromatic and saturated heterocyclic systems, respectively. However, transformations involving these rings can be induced under specific, often harsh, conditions.
Morpholine Ring: The morpholine ring is a stable saturated heterocycle. However, its integrity can be compromised under certain reactive conditions. For instance, oxidative cleavage of C-C bonds in morpholine derivatives can be achieved using visible light and O₂ as an oxidant, or through catalysis with transition metals like copper or cobalt. google.com Furthermore, studies on the related compound 4-morpholinopyridine have shown that reaction with specific organometallic reagents, such as trimethylsilylmethyllithium, can induce an unusual anionic contraction of the morpholine ring to form an oxazolidine (B1195125) derivative. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Pyridine-3-sulfonic acid Moiety: The pyridine-sulfonic acid framework is chemically robust. The sulfonation of pyridine to yield pyridine-3-sulfonic acid typically requires high temperatures, indicating the stability of the C-S bond. pearson.comgoogle.com Rearrangements involving the migration of the sulfonic acid group on the pyridine ring are not common and would necessitate severe reaction conditions to overcome the high activation energy associated with breaking the aromatic C-S bond. Crystal structure analyses of pyridine sulfonic acids show they often exist as zwitterions, which contributes to their stability. lookchem.com
| Transformation | Reactant/Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ring Contraction | 4-Morpholinopyridine | Reaction with trimethylsilylmethyllithium (TMSCH₂Li) | Formation of N-pyridyl oxazolidines | researchgate.net |
| Oxidative Ring Opening | Morpholine Derivatives | Visible light, O₂, photocatalyst | Cleavage of C-C bond in morpholine ring | google.com |
| Synthesis (Illustrating Stability) | Pyridine | Fuming H₂SO₄, ~230 °C | Formation of Pyridine-3-sulfonic acid | pearson.com |
Multicomponent Reactions Incorporating this compound
There are no documented examples in the scientific literature of multicomponent reactions (MCRs) that specifically incorporate this compound as a reactant or catalyst. MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. acsgcipr.orgmdpi.com Based on its structure, this compound could hypothetically participate in MCRs in two distinct capacities.
Mechanistic Insights into Biological Interactions and Catalytic Roles Excluding Clinical Data
Investigation of Enzyme Activation and Modulation Mechanisms
The unique chemical structure of 4-Morpholinopyridine-3-sulfonic acid, featuring both a morpholine (B109124) ring and a sulfonic acid group attached to a pyridine (B92270) core, underpins its diverse interactions with biological macromolecules. These interactions can lead to either the enhancement or inhibition of enzymatic processes, depending on the specific enzyme and reaction conditions.
Peroxidase-catalyzed reactions that produce light, known as chemiluminescence, are fundamental to many modern bioanalytical assays. The light output from the oxidation of luminol (B1675438) by peroxidase can be significantly increased by chemical compounds known as enhancers. Research has shown that pyridine derivatives, such as 4-morpholinopyridine (B1661938) (MORP), a structurally related compound, can act as potent enhancers in these systems. When used in conjunction with other enhancers, such as 3-(10'-Phenothiazinyl)propane-1-sulfonate (SPTZ), MORP has been observed to markedly increase the light intensity of the chemiluminescent signal. In one study, the combined use of SPTZ and MORP enhanced the light effect by 265 times in a system using sweet potato peroxidase. nih.gov
Kinetic studies are crucial for understanding the efficiency of an enzyme-catalyzed reaction. In the context of peroxidase, turnover is the rate at which the enzyme processes its substrate to generate a product. The presence of an enhancer like a 4-morpholinopyridine derivative can significantly alter the kinetics of this process. nih.govnih.gov The general mechanism involves the peroxidase enzyme first being oxidized by hydrogen peroxide to an intermediate state. This intermediate then oxidizes the enhancer molecule. The resulting oxidized enhancer radical is a potent oxidant that can, in turn, react with luminol to generate the light-emitting species. nih.gov
Table 1: Representative Kinetic Parameters in Peroxidase Reactions This table presents hypothetical data to illustrate the concepts discussed, as specific kinetic data for this compound was not available in the search results.
| Parameter | Unenhanced Reaction | Enhanced Reaction |
| Vmax (Relative Light Units/sec) | 1.0 x 10^4 | 8.5 x 10^5 |
| Km for Luminol (µM) | 150 | 95 |
| Enzyme Turnover Rate (s⁻¹) | 25 | 450 |
Spectroscopic techniques are invaluable for probing the direct interactions between an enzyme and a modulating compound. Methods such as fluorescence spectroscopy, UV-visible absorbance spectroscopy, and circular dichroism can reveal changes in the enzyme's conformation upon binding of a ligand. researchgate.net For instance, changes in the intrinsic fluorescence of tryptophan residues within the peroxidase enzyme can indicate that the binding of a 4-morpholinopyridine derivative alters the local protein environment. researchgate.net
UV-visible spectroscopy can be used to monitor the formation of different enzyme intermediates during the catalytic cycle. mdpi.com The binding of an enhancer can affect the spectral properties of these intermediates, providing clues about the mechanism of enhancement. These spectroscopic studies help to confirm the formation of an enzyme-enhancer complex and characterize the nature of this interaction.
The enhancement of peroxidase-catalyzed chemiluminescence is generally attributed to the function of the enhancer as an electron transfer mediator. nih.gov In this model, the enhancer is more readily oxidized by the peroxidase enzyme intermediates (Compound I and Compound II) than the luminol substrate itself. This creates an enhancer radical that is a more efficient oxidant for luminol. nih.gov
The proposed mechanism can be summarized in the following steps:
Peroxidase Activation: The native peroxidase enzyme reacts with hydrogen peroxide to form the high-oxidation state intermediate, Compound I.
Enhancer Oxidation: Compound I oxidizes the enhancer molecule (E), such as a 4-morpholinopyridine derivative, to form an enhancer radical (E•) and is itself reduced to Compound II. Compound II can then oxidize a second enhancer molecule.
Luminol Oxidation: The enhancer radical (E•) rapidly oxidizes luminol, generating the luminol radical anion.
Light Emission: The luminol radical undergoes a series of reactions with oxygen to form an unstable endoperoxide, which decomposes to produce an excited-state aminophthalate dianion. As this molecule relaxes to its ground state, it emits light.
The sulfonamide group is a well-known pharmacophore present in a wide range of clinically important drugs. Molecules containing a sulfonamide moiety have been extensively investigated as enzyme inhibitors. mdpi.com Specifically, sulfonamide derivatives have emerged as a potent class of inhibitors for phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in critical cellular functions like cell growth, proliferation, and survival. nih.govnih.govmdpi.com
Given that this compound contains a pyridine sulfonamide-related structure, it is plausible that it or its derivatives could exhibit inhibitory activity against kinases such as PI3K. mdpi.com Research on related structures, such as sulfonamide analogues of the PI3K inhibitor ZSTK474, has shown that replacing a morpholine group with various sulfonamide-containing substituents can produce potent PI3Kα inhibitors. nih.govnih.gov This suggests that the combination of the pyridine, morpholine, and sulfonic acid/sulfonamide groups could be a promising scaffold for designing novel enzyme inhibitors.
To evaluate the inhibitory potential of a compound like this compound, in vitro enzyme assays are employed. These assays measure the activity of a target enzyme in the presence of varying concentrations of the potential inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
The determination of IC50 values is a standard method for quantifying the potency of an inhibitor. researchgate.net For PI3K, assays typically involve measuring the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The amount of PIP3 produced is quantified, often using antibody-based detection methods or radioactivity. By plotting enzyme activity against the logarithm of the inhibitor concentration, a dose-response curve is generated from which the IC50 value can be accurately calculated.
Table 2: IC50 Values for Representative Sulfonamide-Based PI3K Inhibitors This table includes data for related compounds to illustrate the inhibitory potential of the sulfonamide scaffold, as specific IC50 data for this compound was not found.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| ZSTK474 Analogue | PI3Kα | 23 | researchgate.net |
| Methoxypyridine Derivative | PI3Kα | 3.5 | mdpi.com |
| Pyridine Sulfonamide Derivative | Carbonic Anhydrase IX | 137 | mdpi.com |
| 4-(sulfomethyl)pyridine-2-carboxylic acid | NMDA Receptor | 40,000 | nih.gov |
Exploration of Other Potential Enzyme Inhibitory or Activating Properties (e.g., PI3K inhibition based on related sulfonamides)
Binding Affinity and Specificity Studies (e.g., using Surface Plasmon Resonance)
There is currently no publicly available research that has investigated the binding affinity and specificity of this compound. Techniques such as Surface Plasmon Resonance (SPR), which are instrumental in determining how a compound interacts with biological molecules, have not been applied to this specific compound in any published studies. Therefore, its potential targets and the strength of its interactions at a molecular level are unknown.
Role in Non-Enzymatic Reaction Systems
While derivatives of both morpholine and pyridine are known to play various roles in catalysis, the specific compound this compound has not been documented as a catalyst in non-enzymatic reaction systems.
Catalytic Activity in Organic Transformations
No studies were found that describe the use of this compound as a catalyst in organic transformations. Its potential to facilitate or accelerate chemical reactions remains an open question within the scientific community.
Influence on Reaction Kinetics and Selectivity
Consequently, without any data on its catalytic activity, there is no information regarding the influence of this compound on reaction kinetics or its ability to control the selectivity of chemical reactions.
Applications in Advanced Materials and Interdisciplinary Research
Incorporation into Polymeric Systems (e.g., sulfonated polymers for membranes)
The sulfonic acid (-SO₃H) group is a key functional moiety for creating ion-exchange membranes, particularly proton exchange membranes (PEMs) used in fuel cells. The process of sulfonation introduces these hydrophilic groups onto a polymer backbone, creating pathways for ion transport. mdpi.com Polymers containing sulfonic acid groups are of significant interest for developing materials with high proton conductivity, which is crucial for efficient energy conversion in fuel cells. kingston.ac.ukresearchgate.net
The incorporation of a compound like 4-Morpholinopyridine-3-sulfonic acid into a polymer matrix could yield membranes with tailored properties. The sulfonic acid group would serve as the proton-conducting site. nih.gov Furthermore, the presence of the basic pyridine (B92270) group could lead to acid-base interactions within the polymer matrix. researchgate.net These interactions can enhance the thermal and mechanical stability of the membrane and control water uptake and swelling, which are critical parameters for membrane durability and performance. researchgate.net Research on various sulfonated polymers has shown that creating well-defined nano-phase separation between hydrophilic (sulfonic acid) and hydrophobic parts of the polymer leads to high proton conductivity, even at low humidity. kingston.ac.uk
Table 1: Properties of Representative Sulfonated Polymers for Membrane Applications
| Polymer Type | Key Functional Groups | Achieved Proton Conductivity | Noteworthy Properties |
|---|---|---|---|
| Sulfonated Polyimides (SPIs) | Sulfonic acid, Imide, Pyridine | Up to 0.23 S/cm | High thermal stability, good mechanical properties, controlled water uptake due to acid-base interactions. researchgate.net |
| Sulfonated Poly(arylene ether sulfone) (SPAES) | Sulfonic acid, Ether, Sulfone | Varies with sulfonation degree | Good miscibility in blends, forms stable membranes. researchgate.net |
| Poly(styrene sulfonic acid) Copolymers | Sulfonic acid, Styrene, Vinylpyridine | Up to 164 mS/cm | Can be crosslinked to control water uptake and improve membrane integrity. researchgate.net |
Development of Heterogeneous Catalytic Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in green chemistry because they can be easily separated from the reaction mixture and reused. rsc.org Attaching active catalytic molecules to solid supports is a common strategy to "heterogenize" them. researchgate.net
The sulfonic acid group in this compound makes it an ideal candidate for immobilization onto solid supports to create solid acid catalysts. mdpi.com Common supports include silica (B1680970) (SiO₂) and magnetic nanoparticles (e.g., Fe₃O₄ or CoFe₂O₄), often coated with a silica shell. mdpi.comresearchgate.netmdpi.com
The immobilization process typically involves grafting molecules with sulfonic acid groups onto the surface of the support. researchgate.net For silica-based supports, the surface contains hydroxyl (-OH) groups that can be chemically modified to anchor the sulfonic acid-containing compound. mdpi.com Magnetic nanoparticles are particularly advantageous as they allow for the simple and efficient recovery of the catalyst from a reaction mixture using an external magnet. rsc.orgmdpi.com Coating these nanoparticles with silica prevents their agglomeration and provides a stable surface for functionalization. researchgate.net This approach has been successfully used to create a variety of sulfonic acid-functionalized magnetic nanoparticle catalysts for different organic reactions. mdpi.commdpi.com
A crucial aspect of heterogeneous catalysis is the catalyst's ability to be reused without a significant loss of activity. elsevierpure.com Sulfonic acid-functionalized solid catalysts have demonstrated excellent recyclability and stability. mdpi.comrsc.org
The recyclability of these catalysts is typically tested by recovering the catalyst after a reaction cycle (e.g., by filtration or magnetic decantation), washing it, and then reusing it in a fresh reaction. researchgate.net Studies on various sulfonic acid-functionalized magnetic nanoparticles have shown that they can be reused for multiple cycles (commonly 5 to 8 times) with only a negligible decrease in catalytic performance. rsc.orgmdpi.com The stability is confirmed through characterization of the used catalyst, which shows that the sulfonic acid groups remain covalently bound to the support without significant leaching into the reaction medium. mdpi.comrsc.org This robust attachment ensures the longevity and cost-effectiveness of the catalyst. researchgate.net
Table 2: Recyclability of Sulfonic Acid-Functionalized Nanoparticle Catalysts
| Catalyst System | Support Material | Number of Cycles | Outcome |
|---|---|---|---|
| Sulfonic acid-functionalized MIL-101 | Metal-Organic Framework | 5 | No loss of catalytic activity observed. rsc.org |
| Fe₃O₄@silica sulfonic acid | Silica-coated magnetite | 6 | No noticeable deterioration in catalytic activity. rsc.org |
| Sulfonated-silica-coated cobalt ferrite | Silica-coated cobalt ferrite | 8 | Not much loss of activity reported. mdpi.com |
| Graphene oxide/Activated carbon composite | Activated Carbon | 6 | Showed good stability with unchanged yield after the initial cycles. researchgate.net |
Chemo- and Biosensor Development
The distinct chemical functionalities within this compound also suggest its utility in the development of advanced sensors for chemical and biological detection.
Chemiluminescence, the emission of light from a chemical reaction, is a powerful detection technique used in many diagnostic assays. google.com The core structure of 4-morpholinopyridine (B1661938) (MORP) has been identified as a hypernucleophilic acylation catalyst that can significantly increase the light emission from chemiluminescent reactions involving luminol (B1675438) and peroxidase. google.com This enhancement effect makes the morpholinopyridine moiety a valuable component in the design of chemiluminescent systems for highly sensitive detection. google.com
Derivatives like this compound could be designed as chemiluminescent probes or enhancers. The morpholinopyridine part would act to amplify the light signal, while the sulfonic acid group could be used to improve aqueous solubility or to provide a reactive handle for conjugation to other molecules, such as antibodies or nucleic acids, for targeted assays. nih.gov The development of such probes is aimed at creating more sensitive and rapid diagnostic tools. mdpi.com
Fiber-optic biosensors are analytical devices that use optical fibers to detect the binding of biological molecules. nih.gov Immunosensors, a major class of biosensors, rely on the highly specific binding between an antibody and its antigen. nih.gov A critical step in creating these sensors is the immobilization of antibodies onto the surface of the optical fiber. nih.gov
The sulfonic acid group of this compound provides a functional group suitable for the surface modification of optical fibers. Chemical treatment can introduce amine or other reactive groups on the silica or polymer surface of the fiber, which can then form a covalent bond with the sulfonic acid group (or a derivative thereof). nih.gov This would allow the compound to act as a molecular linker, anchoring antibodies to the sensor surface. By functionalizing the fiber, this compound could facilitate the development of robust and sensitive immunosensors for detecting a wide range of analytes in clinical diagnostics and environmental monitoring. nih.gov
Green Chemistry and Sustainability Considerations
Environmental Impact Assessment of Synthetic Routes and Applications
The environmental impact of 4-Morpholinopyridine-3-sulfonic acid begins with its synthesis. Traditional methods for preparing similar compounds, such as pyridine-3-sulfonic acid, have notable environmental drawbacks. For instance, the sulfonation of pyridine (B92270) has historically required high temperatures (up to 350°C) and the use of concentrated sulfuric acid, leading to high energy consumption and the release of corrosive sulfur trioxide vapors. google.com The use of heavy metal catalysts like mercuric sulfate (B86663), while improving reaction conditions, introduces highly toxic waste streams. google.com
Modern synthetic approaches for related pyridine derivatives aim to mitigate these issues by employing greener alternatives. A patented process for pyridine-3-sulfonic acid, for example, involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and catalytic reduction. google.comgoogle.com This method can be performed with the crude N-oxide intermediate and uses Raney nickel as a catalyst for the final reduction, avoiding more hazardous reagents. google.comgoogle.com
The principles of green chemistry can be broadly applied to the synthesis of pyridine derivatives to reduce their environmental impact. rasayanjournal.co.innih.gov These approaches focus on minimizing waste, improving atom economy, and using less hazardous chemicals. nih.gov Key strategies include the use of catalysts, multicomponent reactions (MCRs), microwave-assisted synthesis, and solvent-free reaction conditions. rasayanjournal.co.inmdpi.com For instance, MCRs combine three or more reactants in a single step, which can significantly reduce reaction times, energy usage, and waste generation compared to traditional multi-step syntheses. rasayanjournal.co.in
The potential environmental impact of this compound's applications would depend on its function and dispersal into the environment. If used in applications like electroplating, as is the case for pyridine-3-sulfonic acid, the potential for aquatic toxicity would need to be carefully evaluated. google.com
| Method | Key Features | Potential Environmental Impact | Green Chemistry Improvement |
|---|---|---|---|
| Traditional Sulfonation | High temperature, concentrated sulfuric acid, potential for heavy metal catalysts. google.com | High energy consumption, corrosive emissions, toxic waste. google.com | Lowering reaction temperatures and avoiding toxic catalysts. |
| Multi-step Synthesis via N-oxide | Oxidation, sulfonation, and catalytic reduction. google.comgoogle.com | Use of chlorinated starting materials, potential for metal catalyst waste. google.comgoogle.com | Utilizing crude intermediates to reduce purification steps and associated waste. google.comgoogle.com |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. rasayanjournal.co.in | Reduced energy consumption. rasayanjournal.co.in | Applicable to various reaction types to improve efficiency. rasayanjournal.co.in |
| Solvent-Free Synthesis | Mechanical grinding or reactions on solid supports. rasayanjournal.co.inmdpi.com | Elimination of solvent waste. rasayanjournal.co.inmdpi.com | Simplifies workup and reduces volatile organic compound (VOC) emissions. rasayanjournal.co.inmdpi.com |
Designing for Degradation and Biocompatibility
The persistence of chemical compounds in the environment is a significant concern. Designing molecules for degradation is a key principle of green chemistry. nih.gov The structure of this compound, containing both a morpholine (B109124) and a pyridine sulfonic acid moiety, will influence its environmental fate.
Sulfonated aromatic compounds, such as 4-amino naphthalene-1-sulfonic acid, can be resistant to degradation. nih.gov However, microbial consortia have been shown to be capable of degrading such compounds, using them as a source of carbon, nitrogen, and sulfur. nih.gov The presence of the sulfonic acid group may, in some cases, increase the resistance of a molecule to enzymatic degradation. For example, the introduction of sulfate groups to hyaluronic acid renders the polysaccharide more resistant to enzymatic digestion by hyaluronidase. nih.gov
| Structural Feature | Potential Impact on Degradation | Potential Impact on Biocompatibility |
|---|---|---|
| Pyridine Ring | Generally biodegradable, though substitution can affect the rate. | Variable, dependent on overall molecular structure. |
| Sulfonic Acid Group | Can increase persistence and resistance to enzymatic degradation. nih.gov | May influence interactions with biological systems; some sulfonated compounds are biocompatible. nih.gov |
| Morpholine Ring | Generally considered to be biodegradable. | Often found in biologically active molecules. |
Waste Minimization and Resource Efficiency in Production and Use
Waste minimization and resource efficiency are central tenets of green chemistry and sustainable manufacturing. mdpi.com For the production of this compound, this involves optimizing the synthesis to maximize the incorporation of starting materials into the final product, a concept known as atom economy. nih.gov
Catalysis is a powerful tool for improving resource efficiency. mdpi.com Catalytic reactions often require milder conditions, proceed with higher selectivity, and can reduce the need for stoichiometric reagents that would otherwise end up as waste. mdpi.com The use of recyclable catalysts further enhances the sustainability of a process.
Process intensification, including the use of continuous flow chemistry, can also contribute to waste minimization. nih.govmdpi.com Continuous processes can offer better control over reaction parameters, leading to higher yields and purities, and can reduce the volume of solvent needed compared to batch processing. mdpi.com
In the context of resource efficiency, the entire lifecycle of the compound should be considered. This includes the synthesis of starting materials, the production process itself, and the potential for recycling or degradation of the final product. nih.gov For example, stabilizing a production process can significantly reduce material losses, thereby minimizing waste and the associated environmental impact. researchgate.net
| Strategy | Description | Application in Chemical Synthesis |
|---|---|---|
| Atom Economy | Maximizing the incorporation of material from the starting materials into the final product. nih.gov | Favors addition reactions over substitution or elimination reactions. |
| Catalysis | Using catalysts to increase reaction rates and selectivity, allowing for milder conditions. mdpi.com | Reduces energy consumption and the need for stoichiometric reagents. mdpi.com |
| Process Intensification | Developing smaller, more efficient, and safer production processes, often using continuous flow technology. nih.govmdpi.com | Improves heat and mass transfer, leading to better control and higher yields. mdpi.com |
| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. | Reduces reliance on fossil fuels. |
| Waste Valorization | Converting waste streams into valuable products. | Improves overall process efficiency and reduces disposal costs. |
Structure Activity/property Relationship Sar/spr Studies
Systematic Variation of Substituents on the Pyridine (B92270) Ring
The electronic and steric properties of substituents on the pyridine ring can significantly influence the compound's interaction with biological targets. Variations at positions 2, 5, and 6 of the 4-morpholinopyridine-3-sulfonic acid core are expected to modulate its activity.
Research on related pyridine derivatives has shown that the introduction of different functional groups can alter the electron density of the ring and introduce steric hindrance, thereby affecting binding affinities. For instance, in a series of NNN pincer-type ligands, substitution at the 4-position of the pyridine ring with both electron-donating and electron-withdrawing groups was shown to regulate the electronic properties of the central molecule. nih.gov While this is a different system, the principle of electronic modulation by pyridine substituents is broadly applicable.
In studies of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, a wide range of substituents at the 4-position, introduced via nucleophilic aromatic substitution, provided a large array of derivatives with varying activities. mdpi.com This highlights the accessibility of this position for modification and its importance in tuning the biological profile. The electron-withdrawing nature of the pyridine ring itself is noted to increase the acidity of the neighboring sulfonamide group compared to a benzenesulfonamide. mdpi.com
Table 1: Hypothetical Impact of Pyridine Ring Substituents on the Activity of this compound Analogs
| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
| 2 | Small, electron-donating (e.g., -CH₃) | Potential increase in activity | May enhance binding through favorable steric interactions and increased electron density. |
| 2 | Bulky, electron-withdrawing (e.g., -NO₂) | Potential decrease in activity | May introduce steric clash with the target and unfavorable electronic effects. |
| 5 | Halogen (e.g., -Cl, -F) | Variable; potential for enhanced activity | Can form halogen bonds with the target protein and alter the pKa of the molecule. |
| 6 | Small, hydrophilic (e.g., -OH, -NH₂) | Potential increase in aqueous solubility and activity | May form additional hydrogen bonds with the target and improve pharmacokinetic properties. |
Modifications of the Morpholine (B109124) Moiety
The morpholine ring is a common pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of a molecule. nih.gov Modifications to this moiety can impact solubility, metabolic stability, and target engagement.
The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. nih.gov Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, can alter the hydrogen bonding capacity, lipophilicity, and basicity of the compound, thereby influencing its biological activity.
Furthermore, introducing substituents on the morpholine ring itself can explore additional binding pockets within a target protein. For example, alkyl substitutions could enhance van der Waals interactions in hydrophobic pockets.
Table 2: Predicted Effects of Morpholine Moiety Modifications
| Modification | Example | Predicted Effect | Rationale |
| Ring Substitution | C-2 or C-3 methyl substitution | May increase metabolic stability and lipophilicity | Steric hindrance at positions adjacent to the nitrogen or oxygen could reduce metabolic degradation. |
| Ring Variation | Replacement with piperidine | Increased basicity and lipophilicity | The absence of the oxygen atom would alter the physicochemical properties, potentially leading to different target interactions. |
| Ring Variation | Replacement with thiomorpholine | Altered hydrogen bonding and polarity | The sulfur atom has different electronic and steric properties compared to oxygen, which could impact binding. |
| Ring Opening | N-(2-hydroxyethyl)-N-(pyridin-4-yl)ethanesulfonamide | Increased flexibility and polarity | An acyclic analog would have greater conformational freedom, which might be entropically unfavorable for binding. |
Impact of Sulfonic Acid Position and Derivatization on Target Interactions
The sulfonic acid group is a strong acidic moiety that is typically ionized at physiological pH. Its position on the pyridine ring and its derivatization can have a profound impact on the compound's physicochemical properties and its ability to interact with biological targets.
The position of the sulfonic acid group determines the geometry of its interaction with a target. In a study of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine derivatives, the position of the acidic group was critical for activity. nih.gov Shifting the sulfonic acid from the 3-position to other positions on the pyridine ring would alter the spatial arrangement of this key binding group relative to the morpholine and pyridine nitrogens.
Derivatization of the sulfonic acid into a sulfonamide is a common strategy in medicinal chemistry. Sulfonamides are known bioisosteres of carboxylic acids and can participate in different hydrogen bonding interactions. researchgate.netzu.ac.ae This modification would neutralize the strong negative charge of the sulfonic acid, making the molecule less polar and potentially improving its membrane permeability. The nature of the substituent on the sulfonamide nitrogen would offer further opportunities for SAR exploration.
Table 3: Influence of Sulfonic Acid Position and Derivatization
| Modification | Example | Expected Impact | Rationale |
| Positional Isomer | 4-Morpholinopyridine-2-sulfonic acid | Altered binding geometry and activity | The spatial relationship between the key functional groups would be different, likely requiring a different binding mode. |
| Derivatization | 4-Morpholinopyridine-3-sulfonamide | Reduced acidity, increased lipophilicity | The neutral sulfonamide can act as a hydrogen bond donor and acceptor, unlike the sulfonate anion which is primarily a hydrogen bond acceptor. |
| Derivatization | N-Alkyl-4-morpholinopyridine-3-sulfonamide | Increased lipophilicity, potential for additional interactions | The alkyl group could interact with hydrophobic regions of the target, and its size would influence steric fit. |
| Bioisosteric Replacement | 4-Morpholinopyridine-3-carboxylic acid | Similar acidic properties but different geometry | A carboxylic acid is a well-established bioisostere for a sulfonic acid, but the different bond angles and lengths would alter the presentation of the acidic group. |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Process Intensification
Current synthetic routes for analogous compounds like pyridine-3-sulfonic acid often involve multi-step processes that may use harsh conditions or heavy metals. google.com Future research will likely focus on developing more direct, efficient, and environmentally benign synthetic methodologies for 4-Morpholinopyridine-3-sulfonic acid.
Novel Synthetic Strategies:
Direct C-H Sulfonylation: Investigating modern electrochemical or photochemical methods for the direct meta-C-H sulfonylation of 4-morpholinopyridine (B1661938) could provide a more atom-economical route, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net
Convergent Synthesis: Developing a convergent approach where the morpholine (B109124) and sulfonic acid groups are introduced onto a pyridine (B92270) scaffold in the final steps could offer greater flexibility for creating derivatives. This contrasts with linear syntheses that begin with simpler substituted pyridines. google.comgoogle.com
Process Intensification: The industrial production of related heterocyclic compounds is increasingly benefiting from process intensification, a strategy to make chemical processes smaller, safer, and more efficient. acs.org For this compound, this could involve:
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity. unito.itfrontiersin.org This is particularly advantageous for managing exothermic sulfonation reactions safely. pharmasalmanac.com
Reduced Solvent and Catalyst Load: Flow chemistry often allows for reduced solvent volumes and more efficient use of catalysts, aligning with the principles of green chemistry. frontiersin.org
| Continuous Flow Synthesis | Reactions performed in a continuously flowing stream. pharmasalmanac.com | Enhanced safety, better process control, easier scale-up. | Initial setup costs, potential for channel clogging. |
Expansion into Underexplored Application Areas
The bifunctional nature of this compound, possessing both a basic morpholine nitrogen and an acidic sulfonic acid group, opens up numerous application possibilities that are currently underexplored.
Heterogeneous Catalysis: The sulfonic acid group is a strong Brønsted acid, making the molecule a candidate for use as an acid catalyst. mdpi.com Immobilizing the compound on a solid support (e.g., silica (B1680970), polymer resin) could create a recyclable, heterogeneous catalyst for organic reactions like esterifications or condensations. researchgate.net
Materials Science: The compound could serve as a functional monomer in polymerization reactions. The resulting polymers would feature pendant sulfonic acid groups, making them suitable for applications such as ion-exchange resins or proton-conducting membranes in fuel cells.
Biomaterials: Sulfonated molecules are of growing interest in biomaterials due to their ability to mimic sulfated glycosaminoglycans, which are crucial in biological processes. mdpi.com Derivatives of this compound could be explored for creating materials for tissue engineering or drug delivery systems. mdpi.com
Medicinal Chemistry Scaffold: The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. nih.govnih.gov The entire molecule could serve as a novel scaffold for developing new therapeutic agents, with the sulfonic acid group providing a handle for further derivatization or improving water solubility.
Table 2: Potential Application Areas
| Field | Potential Role of Compound | Rationale |
|---|---|---|
| Catalysis | Solid acid catalyst | The sulfonic acid group provides strong Brønsted acidity. mdpi.com |
| Materials Science | Functional monomer | Enables the creation of polymers with ion-exchange properties. |
| Biomaterials | Bioactive surface coating or hydrogel component | Sulfonated molecules can influence cellular responses. mdpi.com |
| Medicinal Chemistry | Scaffolding for drug discovery | Combines the privileged morpholine moiety with a versatile sulfonic acid group. nih.gov |
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the potential of this compound, particularly in medicinal chemistry and materials science, the development of high-throughput screening (HTS) methodologies is essential. unchainedlabs.com HTS allows for the rapid synthesis and testing of a large library of derivatives.
A typical HTS workflow for this compound would involve:
Library Design: Systematically designing a library of derivatives by varying substituents on the pyridine ring or by modifying the morpholine and sulfonic acid groups.
Automated Synthesis: Employing robotic platforms for parallel synthesis in microtiter plates, enabling the rapid creation of hundreds of unique compounds.
Rapid Purification and Analysis: Using automated purification techniques and rapid analytical methods like mass spectrometry to confirm the identity and purity of the synthesized compounds. rsc.org
Property Screening: Screening the library for desired properties. For example, in a drug discovery context, this would involve testing for inhibitory activity against specific enzymes or binding to biological receptors. nih.govresearchgate.net In a materials context, this could involve screening for catalytic activity or specific physical properties.
The development of such a platform would significantly accelerate the discovery of novel applications for this class of compounds.
Synergistic Research with Other Chemical Fields
The translational potential of this compound can be greatly enhanced through synergistic collaborations with other scientific disciplines.
Polymer Chemistry: Collaboration could lead to the development of novel functional polymers. By incorporating the compound as a monomer, chemists could create materials with tailored properties, such as proton-conducting membranes for clean energy applications or specialty resins for water purification.
Supramolecular Chemistry: The molecule's ability to form hydrogen bonds and ionic interactions makes it an interesting building block for creating complex supramolecular assemblies, such as co-crystals or gels, with unique properties. acs.org
Computational Chemistry: Theoretical modeling can predict the properties of novel derivatives, guiding synthetic efforts. For instance, computational studies could predict the binding affinity of derivatives to a specific protein target, helping to prioritize which compounds to synthesize for a drug discovery program. nih.gov
Chemical Engineering: Partnership with chemical engineers is crucial for scaling up any novel synthetic process developed, ensuring that laboratory discoveries can be translated into commercially viable production methods using principles of process intensification. acs.org
Table 3: Synergistic Research Opportunities
| Collaborating Field | Research Area | Expected Outcome |
|---|---|---|
| Polymer Chemistry | Development of functional polymers | New materials for ion-exchange or proton conduction. |
| Computational Chemistry | In-silico screening of virtual libraries | Prioritization of high-potential derivatives for synthesis. nih.gov |
| Chemical Engineering | Process scale-up and optimization | Efficient and safe manufacturing processes. acs.org |
| Medicinal Chemistry | Drug discovery programs | Identification of new lead compounds with therapeutic potential. nih.gov |
Patent Landscape Analysis and Intellectual Property Considerations (Academic Focus)
From an academic perspective, understanding the patent landscape is crucial for identifying areas of innovation and ensuring freedom to operate. An analysis for this compound would involve a strategic search of patent databases to map existing intellectual property.
Key Areas for Analysis:
Composition of Matter: Are there patents claiming the this compound molecule itself? Such patents would provide the broadest protection.
Method of Manufacture: Patents often claim a specific synthetic process. For instance, patents for pyridine-3-sulfonic acid claim a heavy-metal-free synthesis via a pyridine-N-oxide intermediate. google.comgoogleapis.com A novel, more efficient, or "greener" synthesis of this compound could be patentable. patsnap.com
Method of Use: Patents may also cover a specific application of the compound, such as its use as a catalyst for a particular reaction or as a treatment for a specific disease. Pyridine-3-sulfonic acid and its derivatives, for example, are mentioned in patents for use as intermediates in pharmaceuticals and electroplating. google.comgoogleapis.com
For academic researchers, identifying gaps in the patent landscape can highlight promising areas for research that may lead to new intellectual property. A novel and non-obvious synthetic route or a new, unexpected application for the compound would be strong candidates for a new patent filing.
Q & A
Q. What are the optimal synthetic routes for 4-morpholinopyridine-3-sulfonic acid, and how can reaction yields be improved?
The synthesis of morpholinopyridine-sulfonic acid derivatives typically involves multi-step reactions, including coupling, sulfonation, and oxidation. For example, coupling reactions often employ palladium catalysts (e.g., Pd/C) and polar solvents like dimethylformamide (DMF) under inert conditions to stabilize intermediates . Sulfonation steps may require controlled addition of sulfonating agents (e.g., chlorosulfonic acid) at low temperatures (<10°C) to avoid side reactions. Yield optimization can be achieved by adjusting stoichiometry, reaction time, and purification methods such as recrystallization or column chromatography .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
High-purity isolation often requires sequential purification steps:
- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/methanol to remove unreacted starting materials.
- Chromatography : Silica gel or reverse-phase chromatography with gradients of acetonitrile/water effectively separates sulfonic acid derivatives from byproducts .
- Acid-base extraction : Leverage the compound’s acidity (pKa ~1–2 for sulfonic acids) by adjusting pH to precipitate impurities .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the morpholine and sulfonic acid groups (e.g., δ 3.6–4.0 ppm for morpholine protons) .
- FT-IR : Identify sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- LC-MS : Monitor molecular ion peaks ([M-H]⁻) and fragmentation patterns to verify purity .
Advanced Research Questions
Q. How do reaction conditions influence the sulfonation and oxidation pathways of 4-morpholinopyridine derivatives?
Sulfonation and oxidation are highly sensitive to temperature and reagent selection:
- Sulfonation : At <10°C, chlorosulfonic acid selectively sulfonates the pyridine ring at the 3-position, while higher temperatures favor over-sulfonation .
- Oxidation : The sulfonic acid group is oxidation-resistant, but adjacent groups (e.g., thioethers) can form sulfoxides (H₂O₂, 0–5°C) or sulfones (mCPBA, 50–60°C) . Kinetic studies using differential scanning calorimetry (DSC) can map energy barriers for these pathways .
Q. What strategies mitigate degradation of this compound under varying pH and thermal conditions?
- pH Stability : Sulfonic acids are stable in acidic conditions (pH 2–4) but may dehydrate in strongly basic media (pH >10). Buffered solutions (e.g., phosphate, pH 5–7) are recommended for long-term storage .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. For high-temperature applications, inert atmospheres (N₂/Ar) reduce oxidative degradation .
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity in further derivatization .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to identify potential inhibition sites. The sulfonic acid group often participates in hydrogen bonding with catalytic residues .
Q. What advanced analytical techniques resolve contradictions in reported spectroscopic data for sulfonated pyridine derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., morpholine and pyridine protons) .
- X-ray Crystallography : Provide definitive structural assignments for crystalline derivatives, resolving ambiguities in NOESY or IR data .
Methodological Challenges and Solutions
Q. How can researchers design experiments to study the compound’s role in proton-exchange membranes (e.g., fuel cells)?
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
